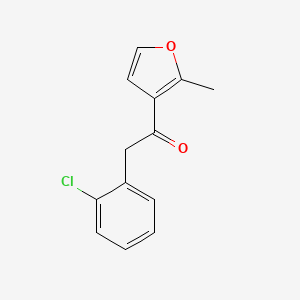

2-(2-Chlorophenyl)-1-(2-methylfuran-3-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

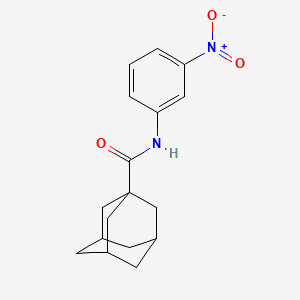

2-(2-Chlorophenyl)-1-(2-methylfuran-3-yl)ethan-1-one, also known as CCFE, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of aryl ketones and has a molecular formula of C15H13ClO2. CCFE has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Electrophile and Nucleophile Interactions

- The alpha-nitro ketone structure, similar to 2-(2-Chlorophenyl)-1-(2-methylfuran-3-yl)ethan-1-one, has been utilized as both an electrophile and a nucleophile in the synthesis of compounds like 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds have been used to probe interactions in Drosophila nicotinic receptors, highlighting the potential of such structures in biological research and pesticide development (Zhang, Tomizawa, & Casida, 2004).

Molecular Structures and Crystallography

- Variants of this compound have been analyzed for their crystal and molecular structures using X-ray diffraction and Density Functional Theory (DFT). Understanding the structural aspects can be critical for applications in material sciences and engineering, where the molecular geometry and interactions are foundational (Şahin et al., 2014).

Synthesis of Aryl-Ethanediols

- The structure has been instrumental in the one-pot synthesis of aryl-1,2-ethanediols from corresponding arylethanones. This synthesis process is significant in chemical industries, particularly in the creation of various pharmaceuticals and fine chemicals (Bencze et al., 2011).

Vibrational and Structural Analysis

- Detailed vibrational and structural analyses have been conducted on similar compounds, providing insights into the molecular geometry and potential applications in molecular electronics and photonics, where such detailed understanding can influence the design of materials (ShanaParveen et al., 2016).

Magnetic Properties in Material Science

- Research into compounds with similar structures has explored their magnetic properties, specifically in one-dimensional chain compounds. This research has implications for the development of magnetic materials and understanding the fundamentals of magnetostructural relationships (Song et al., 2014).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-(2-methylfuran-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-9-11(6-7-16-9)13(15)8-10-4-2-3-5-12(10)14/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGKSZYOMQXZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2477092.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2477096.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2477106.png)

![N-(furan-2-ylmethyl)-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2477109.png)